5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide
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Overview
Description
5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide typically involves the Vilsmeier-Haack reaction. This method uses 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material . The reaction conditions include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product .
Industrial Production Methods
the Vilsmeier-Haack reaction is a common method used in the synthesis of pyrazole derivatives, and it is likely that similar conditions would be employed on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A closely related compound with similar synthetic routes and applications.
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with potential biological activities.
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: A compound with similar structural features and reactivity.
Uniqueness
5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
377061-23-9 |
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Molecular Formula |
C23H18ClN5O |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-phenyl-N-(4-phenyldiazenylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H18ClN5O/c1-16-21(22(24)29(28-16)20-10-6-3-7-11-20)23(30)25-17-12-14-19(15-13-17)27-26-18-8-4-2-5-9-18/h2-15H,1H3,(H,25,30) |
InChI Key |
PEAJKLSPTAFZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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